

An In-depth Guide to the Molecular Weight of Deuterated L-tert-leucine

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Compound of Interest

Compound Name: (S)-2-Amino-3,3-dimethylbutanoic acid-d6

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This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the molecular weight of various deuterated forms of L-tert-leucine. This document outlines the fundamental principles of deuteration, provides detailed methodologies for molecular weight calculation, and presents the data in a clear, tabular format for easy reference.

Introduction to L-tert-leucine and Deuteration

L-tert-leucine, with a chemical formula of $C_6H_{13}NO_2$, is a non-proteinogenic amino acid increasingly utilized as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.^{[1][2]} Its bulky tert-butyl group provides significant steric hindrance, which is valuable in controlling molecular conformation.^[1]

Deuteration is the process of replacing hydrogen atoms (1H , protium) in a molecule with their heavier isotope, deuterium (2H or D). This substitution increases the molecular weight of the compound and can significantly alter its pharmacokinetic and metabolic properties, a strategy often employed in drug development to enhance therapeutic profiles. The increase in mass upon deuteration is a critical parameter for analytical techniques such as mass spectrometry.

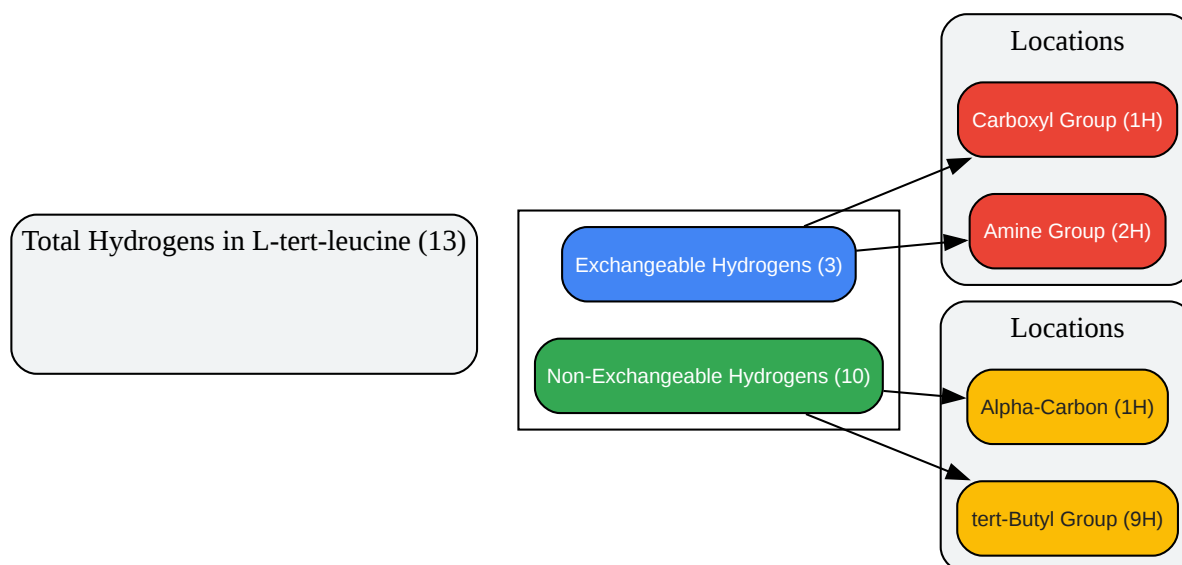
Molecular Structure and Potential Deuteration Sites

The molecular structure of L-tert-leucine determines the number of hydrogen atoms available for substitution. The molecule contains a total of 13 hydrogen atoms, which can be categorized

into two types based on their susceptibility to exchange.

- **Exchangeable Hydrogens:** These are protons attached to heteroatoms (oxygen and nitrogen) and can readily exchange with deuterium when placed in a deuterated solvent like D_2O . L-tert-leucine has three exchangeable hydrogens: two on the amine group ($-NH_2$) and one on the carboxylic acid group ($-COOH$).
- **Non-Exchangeable Hydrogens:** These are protons bonded to carbon atoms. Their replacement with deuterium typically requires more complex synthetic methods. L-tert-leucine has ten non-exchangeable hydrogens: nine on the tert-butyl group ($-(CH_3)_3$) and one on the alpha-carbon ($-CH$).

The logical relationship between the types of hydrogen atoms in L-tert-leucine is illustrated in the diagram below.



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Categorization of Hydrogen Atoms in L-tert-leucine.

Experimental Protocols: Molecular Weight Calculation

Objective: To accurately calculate the molecular weight of various deuterated isotopologues of L-tert-leucine.

Methodology:

The molecular weight of a deuterated compound is calculated by first determining the molecular weight of the non-deuterated (protium) form and then adjusting for the mass difference between deuterium and protium for each substitution.

- **Establish Base Molecular Weight:** The monoisotopic mass of non-deuterated L-tert-leucine ($C_6H_{13}NO_2$) is calculated by summing the masses of its constituent atoms using their most abundant isotopes.
- **Determine Mass Change per Deuteration:** The change in mass for each hydrogen-to-deuterium substitution is the difference between the atomic mass of a deuterium atom and a protium atom.
- **Calculate Deuterated Molecular Weight:** The final molecular weight is calculated using the following formula:

$$\text{Molecular Weight (Deuterated)} = \text{Molecular Weight (Non-deuterated)} - (\text{Number of D atoms} \times \text{Atomic Mass of } ^1\text{H}) + (\text{Number of D atoms} \times \text{Atomic Mass of } ^2\text{H})$$

Alternatively, a simplified formula is:

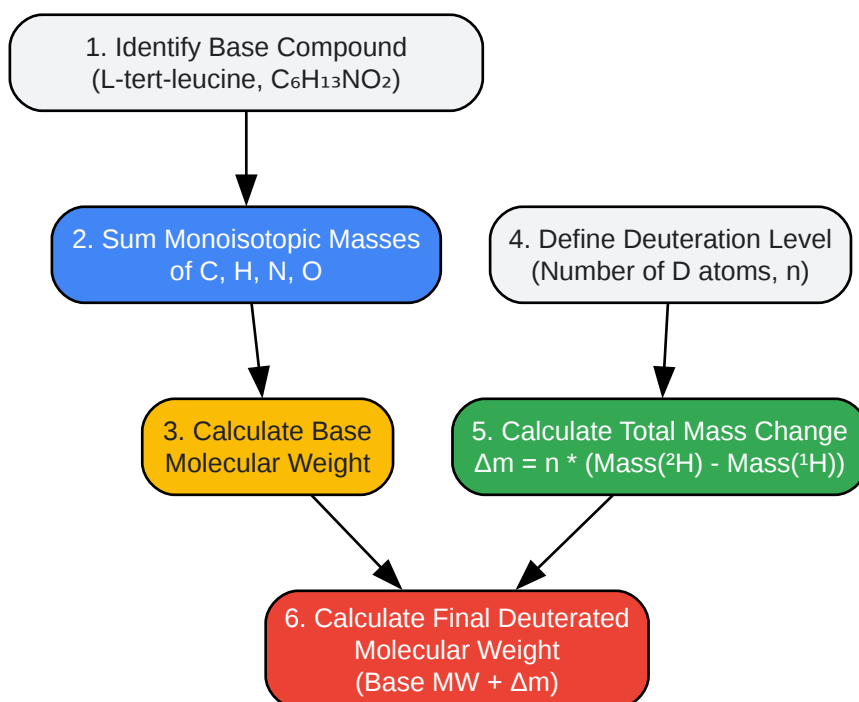
$$\text{Molecular Weight (Deuterated)} = \text{Molecular Weight (Non-deuterated)} + (\text{Number of D atoms} \times \text{Mass Difference})$$

Atomic Weights Used for Calculation:

- Carbon (^{12}C): 12.000000 Da
- Hydrogen (^1H): 1.007825 Da

- Nitrogen (^{14}N): 14.003074 Da
- Oxygen (^{16}O): 15.994915 Da
- Deuterium (^2H): 2.014102 Da

The workflow for this calculation process is visualized below.



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Workflow for Calculating Deuterated Molecular Weight.

Data Presentation: Molecular Weights of Deuterated L-tert-leucine

The following table summarizes the calculated molecular weights for several common deuteration patterns of L-tert-leucine. The non-deuterated molecular weight is provided as a baseline.

Deuteration Pattern	Abbreviation	No. of D Atoms	Location of Deuteration	Monoisotopic Molecular Weight (Da)
L-tert-leucine	d ₀	0	None	131.09463
L-tert-leucine-d ₁	d ₁	1	Alpha-Carbon	132.10091
L-tert-leucine-d ₂	d ₂	2	Amine Group	133.10718
L-tert-leucine-d ₃	d ₃	3	Exchangeable (Amine & Carboxyl)	134.11346
L-tert-leucine-d ₉	d ₉	9	tert-Butyl Group	140.15098
L-tert-leucine-d ₁₀	d ₁₀	10	Non-Exchangeable (C-H)	141.15726
L-tert-leucine-d ₁₃	d ₁₃	13	Fully Deuterated	144.17609

Note: The molecular weights provided are monoisotopic masses, which are crucial for high-resolution mass spectrometry analysis. The average molecular weight, often cited on chemical supplier websites (e.g., 131.17 g/mol for the non-deuterated form), is calculated using the natural abundance of all isotopes for each element.^{[1][3][4]}

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